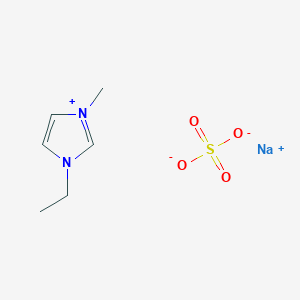
6-(4-((4-Butylphenyl)diazenyl)phenoxy)hexyl methacrylate
Descripción general
Descripción
6-(4-((4-Butylphenyl)diazenyl)phenoxy)hexyl methacrylate is a compound that belongs to the class of azobenzene-containing methacrylates. Azobenzene derivatives are known for their photoresponsive properties, making them valuable in various applications such as smart materials and photonic devices. This compound, in particular, has a unique structure that allows it to exhibit interesting photothermal and liquid crystalline behaviors .
Métodos De Preparación
The synthesis of 6-(4-((4-Butylphenyl)diazenyl)phenoxy)hexyl methacrylate typically involves the copolymerization of the monomer with glycidyl methacrylate. The process begins with the preparation of the azobenzene monomer, which is then reacted with glycidyl methacrylate under specific conditions to form the copolymer. The reaction conditions often include thermal annealing to stabilize the polymer brush on the surface . Industrial production methods may involve large-scale polymerization techniques to ensure consistent quality and yield.
Análisis De Reacciones Químicas
6-(4-((4-Butylphenyl)diazenyl)phenoxy)hexyl methacrylate undergoes various chemical reactions, including:
Photoisomerization: The azobenzene group can switch between trans and cis configurations upon exposure to UV light, leading to changes in the material’s properties.
Polymerization: The methacrylate group allows for polymerization reactions, forming copolymers with other monomers such as glycidyl methacrylate.
Substitution Reactions: The phenoxy group can participate in substitution reactions, potentially modifying the compound’s properties.
Common reagents used in these reactions include UV light for photoisomerization and various initiators for polymerization. The major products formed from these reactions are typically copolymers with specific properties tailored for their intended applications.
Aplicaciones Científicas De Investigación
6-(4-((4-Butylphenyl)diazenyl)phenoxy)hexyl methacrylate has several scientific research applications:
Smart Windows: The compound is used in the development of smart windows that can switch between transparent and opaque states under UV light or thermal stimuli.
Liquid Crystalline Materials: Its ability to form liquid crystalline phases makes it valuable in the study and development of liquid crystalline materials.
Photonic Devices: The photoresponsive nature of the azobenzene group allows for its use in photonic devices that require precise control of light.
Mecanismo De Acción
The primary mechanism of action for 6-(4-((4-Butylphenyl)diazenyl)phenoxy)hexyl methacrylate involves the photoisomerization of the azobenzene group. Upon exposure to UV light, the azobenzene group switches from the trans to the cis configuration, leading to changes in the material’s properties such as alignment and optical behavior . This photoisomerization process is reversible, allowing for repeated switching between states.
Comparación Con Compuestos Similares
Similar compounds to 6-(4-((4-Butylphenyl)diazenyl)phenoxy)hexyl methacrylate include:
Poly(6-[4-(4-methoxyphenylazo)phenoxy]hexyl methacrylate): This compound also contains an azobenzene group and exhibits similar photoresponsive properties.
6-[4-(4´-cyanophenyl)phenoxy]hexyl methacrylate: Known for its liquid crystalline behavior, this compound is used in similar applications but has different substituents that affect its properties.
The uniqueness of this compound lies in its specific butylphenyl substituent, which influences its photothermal and liquid crystalline behaviors, making it suitable for specialized applications in smart materials and photonic devices .
Propiedades
IUPAC Name |
6-[4-[(4-butylphenyl)diazenyl]phenoxy]hexyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O3/c1-4-5-10-22-11-13-23(14-12-22)27-28-24-15-17-25(18-16-24)30-19-8-6-7-9-20-31-26(29)21(2)3/h11-18H,2,4-10,19-20H2,1,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHGJPAUWXMYCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCOC(=O)C(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![trimethyl-(7-octyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane](/img/structure/B8234014.png)
![(R)-55'66'77'88'-Octahydro-33'-bis(246-trimethylphenyl)-[11'-binaphthalene]-22'-diol](/img/structure/B8234018.png)


![(5,10-dihexyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B8234030.png)
![10,16-bis[4-(1-adamantyl)-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8234047.png)
![1-(4-iodophenyl)-4-[1-(4-iodophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;chloride](/img/structure/B8234063.png)
![(S)-33'-Bis(4-chlorophenyl)-[11'-binaphthalene]-22'-diol](/img/structure/B8234064.png)
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)pyrrolidine](/img/structure/B8234075.png)

![(S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B8234091.png)
![2-[2-[[23-[[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B8234092.png)
![[7,7-bis(4-hexylphenyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B8234100.png)
